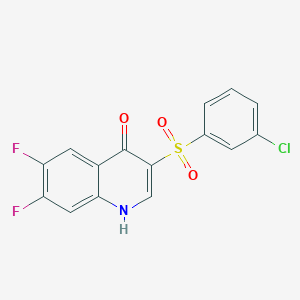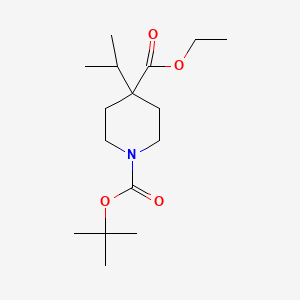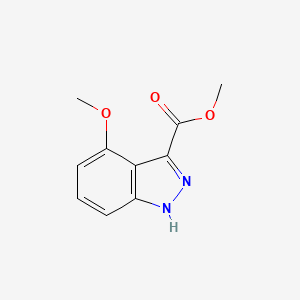
4-Metoximetil-1H-indazol-3-carboxilato
Descripción general
Descripción
Methyl 4-methoxy-1H-indazole-3-carboxylate is a chemical compound with the molecular formula C10H10N2O3 It is a derivative of indazole, a bicyclic aromatic heterocycle, and is characterized by the presence of a methoxy group at the 4-position and a carboxylate ester at the 3-position of the indazole ring
Aplicaciones Científicas De Investigación
Methyl 4-methoxy-1H-indazole-3-carboxylate has several applications in scientific research:
Mecanismo De Acción
Target of Action
Methyl 4-methoxy-1H-indazole-3-carboxylate is a derivative of indazole, a heterocyclic compound . Indazole derivatives have been found to interact with multiple receptors, making them biologically active pharmacophores . They have been reported to inhibit, regulate, and modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .
Mode of Action
The compound’s interaction with its targets leads to the inhibition, regulation, and modulation of the aforementioned kinases . This can result in changes in cell cycle progression and cell volume regulation, potentially influencing the treatment of diseases induced by these kinases, such as cancer .
Biochemical Pathways
The biochemical pathways affected by Methyl 4-methoxy-1H-indazole-3-carboxylate are primarily those involving the CHK1, CHK2, and h-sgk kinases . The downstream effects of these interactions can include alterations in cell cycle progression and cell volume regulation .
Pharmacokinetics
The compound’s solubility in chloroform and methanol suggests that it may be well-absorbed and distributed in the body
Result of Action
The molecular and cellular effects of Methyl 4-methoxy-1H-indazole-3-carboxylate’s action are likely to be related to its influence on the CHK1, CHK2, and h-sgk kinases . By inhibiting, regulating, and modulating these kinases, the compound could potentially alter cell cycle progression and cell volume regulation . This could have therapeutic implications for diseases such as cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methoxy-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method starts with the nitration of 2-methyl-3-nitroaniline, followed by a series of reactions including bromination, methoxylation, and esterification to yield the final product .
Industrial Production Methods
Industrial production methods for Methyl 4-methoxy-1H-indazole-3-carboxylate are not extensively documented in the literature. the process generally involves large-scale application of the synthetic routes mentioned above, optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-methoxy-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group in precursors can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at positions 1 and 2.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Reagents like halogens (e.g., bromine) and sulfonyl chlorides are often employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-formyl-1H-indazole-3-carboxylate, while reduction of the nitro group in precursors can produce 2-amino-4-methoxy-1H-indazole-3-carboxylate .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 1H-indazole-3-carboxylate: Lacks the methoxy group at the 4-position, which may affect its chemical reactivity and biological activity.
4-Methoxy-1H-indazole-3-carboxylic acid: The carboxylic acid group instead of the ester group can influence its solubility and reactivity.
Uniqueness
Methyl 4-methoxy-1H-indazole-3-carboxylate is unique due to the presence of both the methoxy group and the carboxylate ester, which can confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development .
Propiedades
IUPAC Name |
methyl 4-methoxy-1H-indazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-14-7-5-3-4-6-8(7)9(12-11-6)10(13)15-2/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTKTZDEOKQZJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=NN2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696361 | |
| Record name | Methyl 4-methoxy-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865887-07-6 | |
| Record name | Methyl 4-methoxy-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


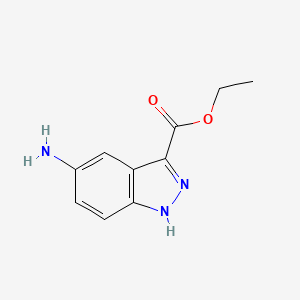
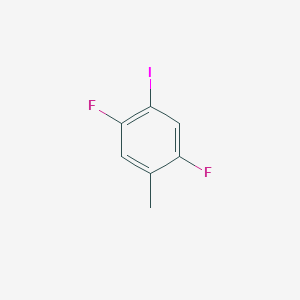
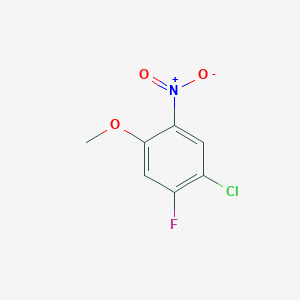
![3-(8-Chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone](/img/structure/B1423766.png)
![5-(methoxymethyl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1423768.png)
![2-(dimethylamino)-3-(4-methoxyphenyl)-3H-thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B1423769.png)
![4-(5,6-dimethyl-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)benzoic acid](/img/structure/B1423772.png)
![Ethyl 2-[4-(2-aminoethyl)phenoxy]acetate hydrochloride](/img/structure/B1423774.png)
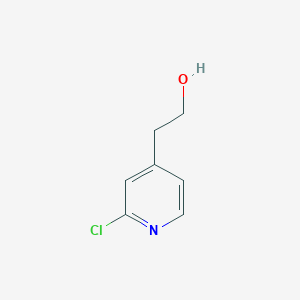
![(8-Methyl-6,10-dioxaspiro[4.5]dec-8-yl)amine](/img/structure/B1423779.png)

